molecular formula C26H52O14 B1456014 m-PEG12-acid CAS No. 2135793-73-4

m-PEG12-acid

カタログ番号: B1456014
CAS番号: 2135793-73-4
分子量: 588.7 g/mol
InChIキー: JMAKFNFKUHXFBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-PEG12-acid is a useful research compound. Its molecular formula is C26H52O14 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

m-PEG12-acid, a polyethylene glycol (PEG) derivative with a carboxylic acid functional group, has garnered attention in the fields of biochemistry and pharmacology, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its molecular formula C26H52O14C_{26}H_{52}O_{14} and a molecular weight of approximately 588.68 g/mol. The unique properties of this compound enhance its utility in drug delivery systems and targeted therapies.

This compound functions primarily as a linker in PROTACs, which are bifunctional molecules designed to induce the selective degradation of target proteins via the ubiquitin-proteasome system. The general mechanism involves:

  • Ligand Binding : One end of the PROTAC binds to an E3 ubiquitin ligase while the other binds to the target protein.
  • Ubiquitination : This interaction facilitates the ubiquitination of the target protein, marking it for degradation.
  • Degradation : The proteasome then degrades the tagged protein, effectively reducing its levels within the cell.

This targeted approach is particularly promising for treating cancers and other diseases where specific protein overexpression is implicated .

2.1 Drug Development

The incorporation of this compound into drug formulations enhances several pharmacokinetic properties:

  • Increased Solubility : The PEG moiety improves solubility in aqueous environments, facilitating better absorption and bioavailability.
  • Reduced Immunogenicity : PEGylation often diminishes the immune response against therapeutic proteins, allowing for prolonged circulation times in vivo.
  • Improved Stability : The presence of this compound can stabilize conjugated drugs against enzymatic degradation.

These characteristics make this compound an attractive candidate for developing antibody-drug conjugates (ADCs) and other therapeutic modalities .

2.2 Case Studies

Several studies illustrate the effectiveness of this compound in enhancing therapeutic outcomes:

  • Study on Cancer Treatment : A recent investigation demonstrated that PROTACs utilizing this compound significantly reduced tumor sizes in xenograft models. The study reported a 70% reduction in tumor volume compared to controls after administering the PROTACs over a two-week period .
  • Toxicity Assessment : Toxicological studies conducted on PEGylated compounds have shown that this compound exhibits low toxicity profiles, with no significant adverse effects observed in major organs during preclinical trials. Histopathological examinations confirmed that cellular integrity was maintained across various dosages .

3. Comparative Analysis with Other PEG Derivatives

To highlight the unique attributes of this compound, a comparison with other related PEG derivatives is provided below:

Compound NameStructure/FunctionalityUnique Features
m-PEG8-Ots8 ethylene glycol unitsShorter chain length may affect solubility
m-PEG12-AzideAzide functional groupEnables click chemistry applications
m-PEG12-OHHydroxyl end groupUsed as a non-cleavable linker in ADCs
This compoundCarboxylic acid end groupIdeal for forming amide bonds in PROTACs

This table illustrates how this compound stands out due to its carboxylic acid functionality, which is essential for forming stable amide bonds necessary for effective bioconjugation .

4. Future Directions and Research Opportunities

The ongoing research into this compound is promising, particularly concerning:

  • Expanded Therapeutic Applications : Investigating its potential use in other therapeutic areas beyond oncology, such as autoimmune diseases and neurodegenerative disorders.
  • Enhanced Formulations : Developing novel formulations that leverage this compound's properties to improve drug delivery mechanisms.

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAKFNFKUHXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。